molecular formula C19H15NO3 B2801087 3-(4-Benzyloxyphenyl)picolinic acid CAS No. 1261892-48-1

3-(4-Benzyloxyphenyl)picolinic acid

Cat. No.: B2801087
CAS No.: 1261892-48-1
M. Wt: 305.333
InChI Key: QMPVJJDRLXMTGS-UHFFFAOYSA-N
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Description

3-(4-Benzyloxyphenyl)picolinic acid is an organic compound with the molecular formula C19H15NO3 It is a derivative of picolinic acid, featuring a benzyloxyphenyl group attached to the third position of the pyridine ring

Scientific Research Applications

3-(4-Benzyloxyphenyl)picolinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Future Directions

The future directions for research on 3-(4-Benzyloxyphenyl)picolinic acid could involve further exploration of its antiviral properties . Additionally, the development of new synthetic strategies and the study of its reactivity with various biological targets could be areas of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyloxyphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxybenzaldehyde and picolinic acid.

    Condensation Reaction: The 4-benzyloxybenzaldehyde undergoes a condensation reaction with picolinic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyloxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, picolinic acid, shares the pyridine carboxylic acid structure but lacks the benzyloxyphenyl group.

    4-Benzyloxybenzoic Acid: This compound has a similar benzyloxyphenyl group but is attached to a benzoic acid rather than a picolinic acid.

Uniqueness

3-(4-Benzyloxyphenyl)picolinic acid is unique due to the combination of the benzyloxyphenyl group and the picolinic acid structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)18-17(7-4-12-20-18)15-8-10-16(11-9-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPVJJDRLXMTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(N=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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